molecular formula C17H16N2O3S B2648165 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide CAS No. 1798675-20-3

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2648165
CAS RN: 1798675-20-3
M. Wt: 328.39
InChI Key: KVIWDNJBJMVIBT-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a phenyl group (a ring of 6 carbon atoms, often known as a benzene ring when it’s not attached to anything else), a thiazole ring (a type of heterocycle that is similar to pyridine, but with a sulfur atom replacing one carbon atom and a nitrogen atom replacing another), and a carboxamide group (which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives: Furan derivatives, similar to the structure of interest, have been synthesized through methods like Claisen Schmidt condensation, indicating a pathway for creating complex molecules for further study (Kumar et al., 2017).
  • Reactivity and Formation: The reactivity of furan compounds in forming various heterocyclic compounds like triazole derivatives showcases the versatility and potential of such structures in creating pharmacologically active compounds (Cansiz et al., 2004).

Biological Activities

  • Antibacterial and Antioxidant Activities: Some furan derivatives demonstrate antibacterial, antiurease, and antioxidant activities, suggesting their potential in developing therapeutic agents (Sokmen et al., 2014).
  • Energetic Materials: Compounds with furan moieties have been explored for their application as insensitive energetic materials, indicating a non-pharmaceutical application of such structures (Yu et al., 2017).

Enzymatic Inhibition and DNA Binding

  • Enzyme Inhibition: Furan-amidine analogues have been evaluated for their ability to inhibit specific enzymes, suggesting their potential in therapeutic applications, especially in cancer treatment and malaria (Alnabulsi et al., 2018).
  • DNA Binding: The structural analogues of furan, such as furamidine, show enhanced DNA-binding affinity, emphasizing the significance of furan derivatives in molecular biology and drug design (Laughton et al., 1995).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-17(21,14-8-5-9-22-14)11-18-15(20)13-10-23-16(19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWDNJBJMVIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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